3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride

Sigma-1 receptor furopyridine regioisomers radioligand binding

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride (CAS 475152-33-1) is a heterocyclic building block featuring a spirocyclic junction between a furo[3,4-c]pyridine-3-one core and a piperidine ring. With a molecular weight of 240.69 g/mol and commercial availability in high purity (≥98%), it serves as a key intermediate in medicinal chemistry programs targeting central nervous system disorders and kinase inhibition, where its rigid three-dimensional architecture provides distinct advantages over flexible-chain analogs.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 475152-33-1
Cat. No. B1399868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride
CAS475152-33-1
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=C(C=NC=C3)C(=O)O2.Cl
InChIInChI=1S/C11H12N2O2.ClH/c14-10-8-7-13-4-1-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H
InChIKeyDHROTJKPYYRNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one Hydrochloride (CAS 475152-33-1): A Conformationally Constrained Spirocyclic Scaffold for Drug Discovery


3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride (CAS 475152-33-1) is a heterocyclic building block featuring a spirocyclic junction between a furo[3,4-c]pyridine-3-one core and a piperidine ring . With a molecular weight of 240.69 g/mol and commercial availability in high purity (≥98%), it serves as a key intermediate in medicinal chemistry programs targeting central nervous system disorders and kinase inhibition, where its rigid three-dimensional architecture provides distinct advantages over flexible-chain analogs . The hydrochloride salt form improves aqueous solubility and handling properties for reproducible laboratory use .

Why 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one Hydrochloride Cannot Be Generically Substituted by Other Spiropiperidine Analogs


Within the furopyridine spiropiperidine class, small structural changes produce large pharmacological consequences. Regioisomeric furopyridines—where the pyridine nitrogen occupies different positions—exhibit σ1 receptor affinities spanning a 2-fold range (Ki 4.9–10 nM), but the reduction in affinity relative to the benzofuran parent exceeds 7-fold [1]. The carbonyl at position 3 of the furopyridine ring further differentiates 475152-33-1 from the reduced analog (CAS 2044706-82-1, lacking the ketone), altering hydrogen-bonding capacity and metabolic stability [2]. At the class level, spiro[furo[3,4-c]pyridine] derivatives with optimized substituents achieve MCH1 receptor IC50 values as low as 1.40 nM, demonstrating that the scaffold's intrinsic potency is highly tunable—and that unvalidated substitutions risk complete loss of activity [3]. These factors preclude simple interchange of in-class compounds without experimental confirmation.

Product-Specific Quantitative Differentiation Evidence for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one Hydrochloride (CAS 475152-33-1)


Regiochemical Identity Defines σ1 Receptor Pharmacology Relative to Isomeric Furopyridines

Among the four regioisomeric N-benzyl-spiro[furopyridine-piperidine] analogs, the position of the pyridine nitrogen determines σ1 receptor affinity. All four isomers bind within a Ki range of 4.9–10 nM, but this represents a 7- to 12-fold reduction compared to the benzofuran analog 1 (Ki = 1.14 nM) [1]. Although the target compound (475152-33-1) differs by lacking the N-benzyl group and possessing a 3-one, the regioisomeric scaffold core is conserved. The [3,4-c]pyridine isomer (corresponding to 2c) yielded 81% synthetic cyclization efficiency versus only 13–35% for the [3,2-b] and [2,3-b] isomers, directly impacting achievable purity and supply scalability [2].

Sigma-1 receptor furopyridine regioisomers radioligand binding structure-activity relationship

Carbonyl at Position 3 Confers Distinct Hydrogen-Bonding and Reactivity Profile Versus Reduced Piperidine Analogs

The 3-keto group in 475152-33-1 is absent in the reduced analog spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride (CAS 2044706-82-1). This functional group difference introduces a hydrogen-bond acceptor (C=O) with a topological polar surface area (TPSA) contribution of approximately 17 Ų, increasing the target compound's TPSA to ~51 Ų versus ~34 Ų for the de-oxo analog [1]. The carbonyl also provides a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition) that is unavailable on the reduced scaffold. The hydrochloride salt of 475152-33-1 (MW 240.69) versus the free base (CAS 781609-42-5, MW 204.23) ensures consistent stoichiometry and solubility .

carbonyl hydrogen-bond acceptor metabolic stability spiro scaffold differentiation

Hydrochloride Salt Provides Defined Stoichiometry Versus Free Base, Ensuring Batch-to-Batch Reproducibility

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one is commercially available as both the free base (CAS 781609-42-5, MW 204.23) and the hydrochloride salt (CAS 475152-33-1, MW 240.69) . The hydrochloride form guarantees a fixed 1:1 stoichiometry (HCl addition confirmed by MW difference of 36.46 g/mol, consistent with one HCl equivalent), critical for accurate molarity calculations in biological assays . Commercial suppliers report purity of 98+% for the hydrochloride salt , whereas the free base is often supplied at lower or unspecified purity. The salt form also enables long-term storage at 2–8°C under desiccated conditions without deliquescence .

salt form hydrochloride aqueous solubility batch reproducibility

Spiro[furo[3,4-c]pyridine] Scaffold Class Demonstrates Nanomolar MCH1 Receptor Antagonism, Indicating Privileged Pharmacophore Status

Derivatives built on the spiro[furo[3,4-c]pyridine-1,4'-piperidine] scaffold achieve potent MCH1 receptor antagonism. A 6-fluoro-substituted analog (CHEMBL566257) displays an IC50 of 1.40 nM in displacement of [125I]MCH from human MCH1R expressed in CHO cells [1]. A related 6-fluoro derivative with a difluorophenoxybenzyl substituent (CHEMBL593521) achieves an IC50 of 3.5 nM at the same target [2]. While the target compound (475152-33-1) is the unsubstituted core, these data confirm that the [3,4-c]pyridine regioisomeric scaffold supports sub-nanomolar to low-nanomolar potency when appropriately elaborated—validating its selection as a starting point for lead optimization.

MCH1 receptor melanin-concentrating hormone spiro furopyridine pharmacophore anti-obesity

Optimal Research and Industrial Application Scenarios for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one Hydrochloride


σ1 Receptor Ligand Optimization: Building on Regioisomeric Structure-Activity Data

The target compound's [3,4-c]pyridine regioisomeric core aligns with the scaffold of furopyridine 2c, which showed the highest synthetic cyclization yield (81%) in the Miyata et al. (2014) σ1 receptor study [1]. Medicinal chemistry teams can use 475152-33-1 as a starting intermediate for N-functionalization (e.g., benzylation, acylation) to generate σ1 ligand candidates, with the expectation that the scaffold supports Ki values in the 5–10 nM range before further optimization [1].

MCH1 Receptor Antagonist Lead Generation via Scaffold Elaboration

With elaborated analogs demonstrating IC50 values of 1.40–3.5 nM at human MCH1R [2], the unsubstituted core scaffold (475152-33-1) serves as the logical starting point for parallel SAR libraries. The carbonyl at position 3 and the secondary amine of the piperidine ring provide two orthogonal diversification vectors, enabling systematic exploration of substituent effects on MCH1R affinity without the confounding effect of mixed regioisomers [2].

Screening Library Design Requiring Defined Salt Stoichiometry for Automated Liquid Handling

For high-throughput screening facilities, the hydrochloride salt form eliminates the molarity ambiguity inherent to free bases, which may contain variable amounts of residual solvent or water . The certified purity of 98+% and defined 1:1 salt stoichiometry (confirmed by the 36.46 g/mol mass increment over the free base) enable accurate compound management in automated stores, supporting multi-million-compound screening campaigns where weighing errors compound across plates .

CNS Drug Discovery Programs Requiring Conformationally Constrained Spirocyclic Cores

The rigid spirocyclic architecture of 475152-33-1 reduces the conformational entropy penalty upon target binding compared to flexible-chain analogs, a property associated with improved selectivity in CNS targets [3]. The scaffold class has been characterized in patents describing spiroazobicyclic compounds for CNS indications, providing a precedent for its use in neurological drug discovery [4].

Quote Request

Request a Quote for 3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.